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Compound of Interest |

Compound Name: 3-(Oxazol-2-yl)aniline
CAS No.: 35582-08-2
Cat. No.: B1610721
. J

Executive Summary

The oxazole-containing aniline scaffold represents a privileged pharmacophore in modern
medicinal chemistry, bridging the gap between structural rigidity and functional versatility. This
guide analyzes the therapeutic utility of this moiety, specifically focusing on its dual-action
potential as a kinase inhibitor (targeting the ATP-binding hinge region) and a tubulin
polymerization inhibitor. By synthesizing the electronic properties of the 1,3-oxazole ring with
the hydrogen-bonding capacity of the aniline amine, researchers can engineer ligands with
nanomolar affinity for targets in oncology and infectious disease.

Structural Logic & Pharmacophore Analysis (SAR)

The biological potency of oxazole-containing anilines stems from the synergistic electronic
environment created by the heterocycle and the aromatic amine.

The Oxazole Core[1][2]

» Bioisosterism: The 1,3-oxazole ring acts as a bioisostere for amides and esters but offers
superior metabolic stability against hydrolysis.

e Hydrogen Bonding: The nitrogen atom (N3) serves as a hydrogen bond acceptor, while the
oxygen (O1) contributes to the dipole moment, orienting the molecule within active sites.
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» Pi-Stacking: The aromatic character facilitates

stacking interactions with phenylalanine or tryptophan residues in receptor pockets.

The Aniline Moiety
e Hinge Binding: In kinase inhibitors, the aniline NH typically acts as a hydrogen bond donor to

the backbone carbonyl of the kinase hinge region (e.g., Met790 in EGFR).

» Electronic Tuning: Substituents on the aniline ring (electron-donating vs. electron-
withdrawing) modulate the pKa of the amine and the electron density of the oxazole ring via
conjugation.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
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Figure 1: Structural dissection of the oxazole-aniline pharmacophore highlighting key
interaction points.

Therapeutic Applications & Mechanisms[3][4]
Oncology: Kinase Inhibition (VEGFR/IEGFR)
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Oxazole-anilines are potent Type | and Type Il kinase inhibitors. The oxazole nitrogen and
aniline amine often form a "donor-acceptor" motif that mimics the adenine ring of ATP.

o Target: Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth
Factor Receptor (EGFR).

e Mechanism: The scaffold occupies the ATP-binding pocket. The oxazole ring orients the
aniline towards the "gatekeeper” residue, preventing ATP phosphorylation and downstream
signaling (RAS/RAF/MEK/ERK).

Oncology: Tubulin Polymerization Inhibition

Certain 2,4-disubstituted oxazoles mimic the structure of Combretastatin A-4.
e Mechanism: They bind to the colchicine site of

-tubulin, inhibiting microtubule assembly. This leads to G2/M phase cell cycle arrest and
apoptosis.[1]

o Advantage: Unlike taxanes, these agents are often effective against multi-drug resistant
(MDR) cell lines overexpressing P-glycoprotein.

Antimicrobial Activity[5][6][7][8][9][10][11]

» Target: Bacterial DNA Gyrase (Subunit B).

e Mechanism: The scaffold stabilizes the DNA-gyrase complex, preventing DNA supercoiling
essential for replication. This is particularly effective against Gram-positive strains (S.
aureus, B. subtilis).

Mechanism of Action: Signaling Pathway

The following diagram details the downstream effects of VEGFR inhibition by oxazole-anilines
in a cancer cell.
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Figure 2: Signal transduction blockade via competitive inhibition of VEGFR-2 by oxazole-aniline
derivatives.

Representative Biological Data[2][4][5][6][7]1[8][9]
[11][12][13][14][15]

The following table summarizes typical IC50 values for optimized oxazole-aniline derivatives
found in literature, illustrating their potency profile.

. o Reference
Target Cell Line /| Enzyme Activity (IC50)
Standard

VEGFR-2 Enzyme Assay 12 - 50 nM Sorafenib (30 nM)

05-20
EGFR A549 (Lung Cancer) Gefitinib

M

] MCF-7 (Breast ]
Tubulin 10 - 100 nM Combretastatin A-4
Cancer)

2-8
Bacteria S. aureus (MRSA) Ciprofloxacin

g/mL (MIC)

0.1-05
COX-2 Enzyme Assay Celecoxib

M

Experimental Protocols
Synthesis: Buchwald-Hartwig Coupling Strategy

A robust method to generate the oxazole-aniline bond involves coupling a halo-oxazole with an

aniline.
Reagents:
e 4-bromo-1,3-oxazole derivative (1.0 equiv)

e Substituted aniline (1.2 equiv)
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Pd(OACc)z (5 mol%)

BINAP (10 mol%)

Cs2C0s3 (2.0 equiv)

Toluene (Anhydrous)

Protocol:

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

Loading: Add the halo-oxazole, aniline, Pd(OAc)z, BINAP, and Cs2C0Os.[2]

Solvation: Add anhydrous toluene via syringe.

Reaction: Heat the mixture to 100°C for 12—-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate in vacuo.

Purification: Purify via flash column chromatography on silica gel.

Bioassay: In Vitro Kinase Inhibition (Self-Validating)

This protocol uses a FRET-based assay (e.g., Z'-LYTE) to verify kinase inhibition.

Logic: The assay measures the transfer of phosphate from ATP to a peptide substrate.
Inhibition prevents phosphorylation, altering the FRET signal.

Steps:
e Preparation: Dilute test compounds (Oxazole-Anilines) in DMSO to 100x final concentration.

o Enzyme Mix: Prepare 2x Kinase/Peptide mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10
mM MgClz, 1 mM EGTA, 0.01% Brij-35).

o ATP Mix: Prepare 2x ATP solution (at

concentration for the specific kinase).
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¢ Incubation:
o Add 10

L compound solution to 384-well plate.

o Add5

L Enzyme/Peptide mix.

o Add5

L ATP mix to initiate reaction.

o |Incubate for 1 hour at RT.

o Development: Add Development Reagent (Site-specific protease). Phosphorylated peptides
are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

o Readout: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.
» Validation: Calculate Z'-factor. A Z' > 0.5 confirms assay quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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